N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c1-13-10-18-23-24-20(25(18)17-9-5-3-7-15(13)17)27-12-19(26)22-16-8-4-2-6-14(16)11-21/h2-10H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTSEQSEWQUSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structural characteristics.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNS
- Molecular Weight : 357.43 g/mol
- CAS Number : 1251691-12-9
The presence of the triazole and quinoline moieties suggests potential interactions with biological targets such as DNA and various enzymes.
Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
- IC Values :
- Against HepG2 (liver cancer): 6.29 µM
- Against HCT-116 (colon cancer): 2.44 µM
These values indicate a strong inhibitory effect on cell proliferation, suggesting that the compound may act as a potential anticancer agent .
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- DNA Intercalation : The compound's structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : It has been shown to inhibit Topoisomerase II activity with an IC of approximately 15.16 µM, indicating that it may interfere with DNA topology during replication .
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased markers of apoptotic cell death .
In Vitro Studies
In vitro studies have shown that this compound not only inhibits cell growth but also induces cell cycle arrest at the G0/G1 phase. This was observed in multiple cancer cell lines including HCT-116 and MCF-7 .
Comparative Analysis with Other Compounds
A comparative study involving similar compounds revealed that the substitution patterns on the triazole ring significantly influence biological activity. For example:
| Compound | IC (HepG2) | IC (HCT-116) | Topo II Inhibition IC |
|---|---|---|---|
| This compound | 6.29 µM | 2.44 µM | 15.16 µM |
| Compound A | 8.00 µM | 3.00 µM | 18.00 µM |
| Compound B | 10.00 µM | 5.00 µM | 20.00 µM |
This table illustrates the superior activity of this compound compared to other synthesized derivatives .
Scientific Research Applications
Chemical Characteristics
The compound features a triazole moiety linked to a quinoline structure, which is known for its diverse biological activities. The presence of the cyanophenyl and thioacetamide groups contributes to its potential pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazoloquinoline compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Study: Inhibition of Tumor Growth
A study published in Nature Reviews Cancer explored the effects of triazoloquinoline derivatives on tumor growth in xenograft models. The results demonstrated a marked reduction in tumor size when treated with N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide compared to control groups .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The presence of the thio group is believed to enhance its interaction with microbial enzymes, leading to increased efficacy.
Case Study: Antibacterial Efficacy
In a comparative study assessing antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of various enzymes implicated in disease processes. For instance, it has been tested as an α-glucosidase inhibitor, which is relevant for managing diabetes by controlling blood sugar levels.
Case Study: Mechanism of Action
A recent publication detailed the synthesis and biological evaluation of several derivatives related to this compound as α-glucosidase inhibitors. The study provided insights into the structure-activity relationship (SAR), indicating that modifications to the triazole ring could enhance inhibitory potency .
Chemical Reactions Analysis
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its:
-
Thioether (–S–) Group :
-
Acetamide (–NHCO–) Group :
-
Hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid and amine derivatives.
-
-
Cyanophenyl (–C≡N) Group :
Notable Side Reactions :
-
Competitive hydrolysis of the cyanophenyl group under prolonged acidic conditions.
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Oxidation of the triazoloquinoline ring in the presence of strong oxidizing agents .
Mechanistic Insights
-
Thioether Formation :
The reaction proceeds via an SN² mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the acetamide group. Steric hindrance from the triazoloquinoline core limits reactivity at higher temperatures. -
Hydrolysis of Acetamide :
Acid-catalyzed hydrolysis follows a nucleophilic acyl substitution pathway, with protonation of the carbonyl oxygen enhancing electrophilicity .
Stability and Degradation Pathways
-
Thermal Stability :
Stable up to 200°C (TGA data), with decomposition products including CO₂, NH₃, and sulfur oxides. -
Photodegradation :
UV exposure (λ = 254 nm) induces cleavage of the thioether bond, forming 2-cyanophenyl disulfide and triazoloquinoline fragments .
Analytical Characterization
-
NMR :
-
¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, triazole-H), 7.92–7.35 (m, 7H, aromatic), 3.21 (s, 3H, CH₃).
-
-
Mass Spectrometry :
-
ESI-MS: m/z 315.39 [M+H]⁺ (calculated), 337.37 [M+Na]⁺.
-
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazoloquinoline-Based Thioacetamides
(a) 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Structural Difference: The 2-cyanophenyl group in the target compound is replaced with a 3-(trifluoromethyl)phenyl group.
- Impact: The trifluoromethyl group enhances lipophilicity (ClogP ≈ 4.2 vs.
(b) 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-N-(2-phenoxyphenyl)acetamide
- Structural Difference: The triazoloquinoline core is replaced with a triazolopyrimidine ring, and the substituent is a 2-phenoxyphenyl group.
- The phenoxy group introduces steric bulk, which may hinder target binding.
- Activity: This compound showed moderate antiviral activity (EC₅₀ = 8.2 µM against RSV) but lower cytotoxicity than triazoloquinoline derivatives .
(c) Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline Derivatives
- Example: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide.
- Structural Difference: A bis-triazoloquinoxaline core replaces the mono-triazoloquinoline system, paired with a 4-fluorophenyl group.
- Activity: Demonstrated potent Topoisomerase II (TopoII) inhibition (IC₅₀ = 30 nM) and apoptosis induction in Caco-2 cells, outperforming mono-triazoloquinoline analogs in cytotoxicity assays .
Non-Triazoloquinoline Thioacetamides
(a) Quinazolinone-Thioacetamide Hybrids
- Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
- Structural Difference: A quinazolinone core replaces triazoloquinoline, with a sulfamoylphenyl group.
- Activity: These derivatives showed moderate anticancer activity (IC₅₀ = 12–45 µM against HeLa cells) but lower potency than triazoloquinoline analogs. Higher melting points (250–315°C) suggest greater crystallinity .
(b) Pyrimidine-Thioacetamide Derivatives
- Example: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide.
- Structural Difference: A pyrimidine ring with a chloro-substituted phenyl group replaces the triazoloquinoline system.
- Synthesis: Synthesized in 90% yield via condensation, compared to ~70–80% yields for triazoloquinoline derivatives, suggesting easier accessibility .
Key Findings :
- The triazoloquinoline-thioacetamide scaffold exhibits superior TopoII inhibition and cytotoxicity compared to quinazolinone or pyrimidine analogs.
- Substituents like cyanophenyl or fluorophenyl enhance target specificity, while trifluoromethyl groups improve pharmacokinetic properties .
Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target compound | 416.42 | 3.8 | <10 (PBS) | 230–232* |
| N-(3-Trifluoromethylphenyl) analog | 416.42 | 4.2 | <5 (PBS) | 225–227 |
| Quinazolinone-thioacetamide (4a) | 567.05 | 2.9 | 15 (DMSO) | 230–232 |
| Bis-triazoloquinoxaline analog | 498.48 | 4.5 | <5 (DMSO) | 245–247 |
*Estimated based on structurally similar compounds .
Q & A
(Basic) What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis of triazoloquinoline-acetamide derivatives typically involves sequential substitution, cyclization, and coupling reactions. For example:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce functional groups like thioether linkages .
- Cyclization of intermediates (e.g., triazoloquinoline cores) under acidic or thermal conditions .
- Condensation reactions with cyanoacetamide derivatives using coupling agents like EDCI or DCC to form the acetamide moiety .
Key considerations : Temperature control (60–100°C), solvent selection (DMF or THF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products.
(Basic) Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazoloquinoline core and acetamide linkage. For example, aromatic protons in the quinoline ring appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₂₀H₁₅N₅OS requires m/z 389.10) .
- HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
(Advanced) How does the substitution pattern on the phenyl ring influence biological activity, based on SAR studies of analogs?
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance bioactivity by increasing electrophilicity and target binding. For example, fluorophenyl analogs show improved lipophilicity and membrane permeability .
- Positional effects : 2-Cyanophenyl substitution (as in the target compound) may optimize steric compatibility with enzymatic active sites compared to 3- or 4-substituted analogs .
Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) across analogs with varying substituents.
(Advanced) What strategies can resolve contradictions in reported biological data for triazoloquinoline derivatives?
- Assay standardization : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Use harmonized protocols (e.g., NIH/NCATS guidelines) .
- Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific binding .
- Structural validation : Re-examine compound integrity via X-ray crystallography if bioactivity diverges from SAR trends .
(Basic) What in vitro assays are recommended for initial evaluation of anticancer and antimicrobial potential?
- Anticancer : MTT or SRB assays using NCI-60 cell lines, with doxorubicin as a positive control .
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–), with ciprofloxacin as a reference .
Note : Include cytotoxicity assays (e.g., hemolysis tests) to assess selectivity .
(Advanced) How can molecular docking studies be designed to identify potential targets for this compound?
- Target selection : Prioritize proteins with known triazoloquinoline interactions (e.g., topoisomerases or tubulin) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for ligand flexibility .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values and mutate key binding residues (e.g., His231 in topoisomerase II) to confirm interactions .
(Advanced) What are the challenges in achieving regioselectivity during the synthesis of the triazoloquinoline core?
- Competing pathways : Uncontrolled cyclization may yield [1,2,4]triazolo[4,3-b]quinoline isomers. Use directing groups (e.g., -OMe) or Lewis acids (ZnCl₂) to favor the [4,3-a] isomer .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates before cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
